Chemical structure and properties of 1-Ethynyl-2-(propan-2-yloxy)benzene
Chemical structure and properties of 1-Ethynyl-2-(propan-2-yloxy)benzene
1-Ethynyl-2-(propan-2-yloxy)benzene: Structural Dynamics, Synthesis, and Catalytic Applications
Executive Summary
As synthetic methodologies evolve toward highly functionalized and sterically demanding architectures, ortho-substituted terminal alkynes have emerged as indispensable building blocks. 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), commonly referred to as 1-ethynyl-2-isopropoxybenzene, represents a prime example of this class. The molecule features a reactive terminal alkyne paired with a sterically bulky, electron-donating isopropoxy group. This specific structural arrangement provides unique regioselectivity, hemilabile coordination capabilities, and steric shielding, making it a critical precursor in cross-coupling reactions, click chemistry, and the synthesis of advanced organometallic catalysts[1][2].
Physicochemical Profiling & Structural Logic
The reactivity of 1-Ethynyl-2-(propan-2-yloxy)benzene is governed by the electronic push-pull dynamics of its substituents. The isopropoxy group donates electron density into the aromatic ring via resonance, enriching the ortho and para positions, while the sp-hybridized ethynyl group acts as a mild electron acceptor. More importantly, the steric bulk of the isopropyl moiety restricts the rotational freedom of adjacent functional groups, a property heavily exploited in the synthesis of axially chiral compounds[2].
Table 1: Quantitative Physicochemical Data
| Property | Specification |
|---|---|
| IUPAC Name | 1-Ethynyl-2-(propan-2-yloxy)benzene |
| CAS Number | 66021-95-2 |
| Molecular Formula | C11H12O |
| Molecular Weight | 160.22 g/mol |
| SMILES String | C#CC1=CC=CC=C1OC(C)C |
| Physical Form | Yellow Liquid[3] |
| Purity Standard | ≥ 98%[4] |
| Storage Temperature | 2-8°C (Under Inert Nitrogen/Argon)[4] |
Validated Synthesis Protocol: The Desilylation Pathway
Direct ethynylation of aromatic rings often leads to homocoupling (Glaser coupling) side reactions. To prevent this, the standard synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene relies on a two-step sequence: a Sonogashira cross-coupling using a protected alkyne (trimethylsilylacetylene, TMSA), followed by targeted desilylation[2].
Step-by-Step Methodology
Step 1: Sonogashira Coupling (Precursor Formation)
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Charge a flame-dried Schlenk flask with 1-bromo-2-isopropoxybenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv) under an argon atmosphere.
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Add anhydrous triethylamine (Et3N) as both the solvent and the base.
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Dropwise add ethynyltrimethylsilane (TMSA, 1.2 equiv). Stir at room temperature until complete consumption of the aryl bromide is observed via TLC.
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Causality Note: The base (Et3N) deprotonates the terminal alkyne only after it coordinates to the copper co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center.
Step 2: Desilylation (Target Isolation)
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Dissolve the resulting ((2-isopropoxyphenyl)ethynyl)trimethylsilane (18 mmol, 1.0 equiv) in 100 mL of anhydrous Methanol (MeOH)[2].
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Add Potassium Hydroxide (KOH, 36 mmol, 2.0 equiv) to the stirred solution[2].
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Stir the mixture overnight (~18 hours) at room temperature[2].
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Causality Note: Why KOH in MeOH? The hydroxide ion attacks the silicon atom of the TMS group. Silicon possesses empty d-orbitals and a high thermodynamic affinity for oxygen, driving the formation of a strong Si-O bond. The resulting pentacoordinate silicon intermediate collapses, expelling the acetylide anion, which is immediately protonated by the protic solvent (MeOH) to yield the terminal alkyne[2].
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Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous MgSO4. Purify via silica gel chromatography (petroleum ether/ethyl acetate, 30:1 v/v)[3].
Self-Validation System (NMR Verification): To ensure the protocol's success, verify the product via 1H-NMR (400 MHz, CDCl3). The reaction is deemed successful and pure when the TMS singlet (~0.2 ppm) has completely disappeared, replaced by a distinct terminal alkyne proton singlet at δ 3.28 ppm . The isopropyl methyl groups must present as a clean doublet at δ 1.41 ppm (J = 6.1 Hz) [3].
Fig 1. Step-by-step synthesis workflow via Sonogashira coupling and desilylation.
Advanced Reactivity & Applications in Drug Discovery
The architectural design of 1-Ethynyl-2-(propan-2-yloxy)benzene makes it a highly sought-after intermediate for three primary advanced applications:
A. Hoveyda-Grubbs Carbene Synthesis
The ortho-isopropoxy group is not merely a passive spectator. In the synthesis of Hoveyda-Grubbs type catalysts, the terminal alkyne of this compound undergoes gem-hydrogenation or cross-metathesis to form an ortho-isopropoxystyrene derivative[5]. During the catalytic cycle of the resulting Ruthenium complex, the oxygen atom of the isopropoxy group serves as a hemilabile coordinating ligand. It binds to the Ruthenium center to stabilize the resting state of the catalyst, then dissociates to open a coordination site for the incoming olefin, providing the characteristic stability and rapid initiation kinetics of second-generation Hoveyda-Grubbs catalysts.
B. Atroposelective Synthesis of Axially Chiral Biaryls
In the total synthesis of complex natural products like the antitumor antibiotic Streptonigrin , 1-Ethynyl-2-(propan-2-yloxy)benzene is utilized as a precursor for generating axially chiral biaryl frameworks[2][6]. By converting the terminal alkyne into a nucleophilic species (e.g., via borylation or zincation), it can undergo Suzuki or Negishi cross-coupling with highly substituted aryl halides. The steric bulk of the isopropyl group restricts rotation around the newly formed C-C biaryl bond, enabling the thermodynamic resolution of specific atropisomers required for biological activity[2].
C. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
As a terminal alkyne, the compound is highly reactive in "Click Chemistry" to form 1,4-disubstituted 1,2,3-triazoles. The electron-rich nature of the aromatic ring accelerates the formation of the copper-acetylide intermediate, while the steric shielding of the isopropoxy group can be leveraged to control the regioselectivity and stability of the resulting triazole pharmacophores in drug discovery pipelines.
Fig 2. Divergent reactivity pathways and applications in advanced synthesis.
Handling, Stability, and Safety Protocols
To maintain the structural integrity of the compound, strict adherence to storage protocols is required.
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Degradation Pathways: Terminal alkynes are susceptible to autoxidation and base-catalyzed polymerization. Furthermore, the isopropoxy ether linkage can form explosive peroxides upon prolonged exposure to atmospheric oxygen and UV light.
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Storage: Must be stored at 2-8°C under a strict inert atmosphere (Nitrogen or Argon) in dark, amber-glass vials[4].
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GHS Hazard Statements: The compound carries the GHS07 (Warning) pictogram. It is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during all manipulations.
References
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White Rose eTheses Online. "Boron-mediated thermodynamic resolution of axially chiral pyridines and its application in the asymmetric total synthesis of streptonigrin." University of York. URL: [Link]
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Semantic Scholar / DOI Supporting Information. "Synthesis of a Hoveyda-Grubbs Carbene by gem-Hydrogenation and NMR Characterization of 1-Ethynyl-2-isopropoxybenzene." URL: [Link]
